molecular formula C17H21N2NaO11 B599140 Neu5Ac2-alpha-PNP CAS No. 123549-14-4

Neu5Ac2-alpha-PNP

Cat. No.: B599140
CAS No.: 123549-14-4
M. Wt: 452.348
InChI Key: UVBQAEXLKFXKPM-PYEZJKNYSA-M
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Description

Neu5Ac2-alpha-PNP is a useful research compound. Its molecular formula is C17H21N2NaO11 and its molecular weight is 452.348. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Neu5Ac2-alpha-PNP is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with influenza-virus hemagglutinin expressed in transfected human cells . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to interact with influenza-virus hemagglutinin, which is expressed on the surface of stable transfected 293 T human cells .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with influenza-virus hemagglutinin, influencing its binding properties .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been shown that this compound can interact with influenza-virus hemagglutinin, suggesting potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For example, it has been shown to be involved in the synthesis of N-acetyl-d-neuraminic acid (Neu5Ac), a process that begins in the cytosol and involves the conversion of the synthesized Neu5Ac to an activated nucleotide saccharide form in the nucleus .

Properties

IUPAC Name

sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11.Na/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);/q;+1/p-1/t11-,12+,13?,14+,15+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBQAEXLKFXKPM-PYEZJKNYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N2NaO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858193
Record name sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123549-14-4
Record name sodium;(2S,4S,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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